molecular formula C20H21NO4S3 B2596933 N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 896342-17-9

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2596933
CAS No.: 896342-17-9
M. Wt: 435.57
InChI Key: MPVXJSQXDFUZIX-UHFFFAOYSA-N
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Description

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that features both sulfonamide and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions often involve Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with biological membranes and proteins. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive.

    Tioconazole: An antifungal agent with a thiophene ring.

    Sertaconazole Nitrate: Another antifungal with a similar structure.

Uniqueness

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide is unique due to its dual sulfonamide and thiophene functionalities, which confer a combination of biological activities and synthetic versatility not commonly found in other compounds .

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S3/c1-15-10-11-16(2)19(13-15)28(24,25)21-14-20(18-9-6-12-26-18)27(22,23)17-7-4-3-5-8-17/h3-13,20-21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVXJSQXDFUZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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